6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl chloride
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Overview
Description
6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl chloride is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, pyridazinones, and dihydropyridazines. These products can have diverse biological and chemical properties, making them valuable in different applications .
Scientific Research Applications
6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl chloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share a similar core structure but differ in their substituents.
Dihydropyridazines: These are reduced forms of pyridazines and have different chemical properties.
Pyridazine Derivatives: These compounds have various substituents on the pyridazine ring, leading to different biological activities.
Uniqueness
6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl chloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable derivatives makes it valuable in medicinal chemistry and industrial applications .
Properties
Molecular Formula |
C5H5ClN2O2 |
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Molecular Weight |
160.56 g/mol |
IUPAC Name |
6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl chloride |
InChI |
InChI=1S/C5H5ClN2O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H2,(H,8,9) |
InChI Key |
UTXWSQSVFUFVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)Cl |
Origin of Product |
United States |
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